

The Pharmacokinetics and Metabolism of Dasabuvir: A Technical Guide

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Compound of Interest

Compound Name: Dasabuvir

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Introduction

Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. It is a key component of combination antiviral therapies for chronic HCV infection, particularly genotype 1. A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate is critical for its safe and effective use, as well as for the development of future antiviral agents. This guide provides a detailed technical overview of the absorption, distribution, metabolism, and excretion (ADME) of **Dasabuvir**, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

Dasabuvir exhibits a well-characterized pharmacokinetic profile that supports its twice-daily dosing regimen. Its absorption is significantly enhanced by food, and it is highly bound to plasma proteins. The drug is extensively metabolized, primarily by cytochrome P450 enzymes, with both the parent drug and its major active metabolite, M1, contributing to the overall therapeutic effect.

Absorption

Following oral administration, **Dasabuvir** is readily absorbed, with peak plasma concentrations (C_{max}) typically reached within 4 to 5 hours.[1] The absolute bioavailability of **Dasabuvir** is approximately 70%.[2] Co-administration with a moderate-fat meal increases the area under the curve (AUC) by 30%, highlighting the importance of taking **Dasabuvir** with food to maximize its absorption.[1]

Distribution

Dasabuvir is extensively bound to human plasma proteins, with a binding percentage greater than 99.5%.[2][3] Its active metabolite, M1, is also highly protein-bound at 94.5%.[3] The volume of distribution at steady state (V_{ss}) for **Dasabuvir** is approximately 149 liters, indicating a moderate level of distribution into tissues.[2]

Metabolism

Dasabuvir is primarily cleared through hepatic metabolism. The major metabolic pathway is an oxidative process mediated predominantly by cytochrome P450 2C8 (CYP2C8), with a minor contribution from CYP3A4.[2][4] This biotransformation results in the formation of the M1 metabolite, which is also pharmacologically active.[4]

Excretion

The elimination of **Dasabuvir** and its metabolites is primarily through the biliary-fecal route. Following a single oral dose of radiolabeled **Dasabuvir**, approximately 94.4% of the dose was recovered in the feces, with a minimal amount (2%) excreted in the urine.[2] A significant portion of the drug excreted in the feces is the unchanged parent compound (26.2%), suggesting that metabolism is a major but not the sole pathway of elimination.[2] The terminal half-life of **Dasabuvir** is in the range of 5 to 8 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **Dasabuvir** and its active metabolite M1 in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of **Dasabuvir** and M1 Metabolite in Healthy Volunteers

Parameter	Dasabuvir	M1 Metabolite	Reference
Tmax (h)	~4.0	Not Reported	[2]
Cmax (ng/mL)	868	358	[5]
AUC (ng·h/mL)	Not Reported	Not Reported	-
Half-life (t _{1/2}) (h)	5 - 8	Similar to Dasabuvir	[4]
Protein Binding (%)	>99.5	94.5	[2][3]
Volume of Distribution (Vd/F) (L)	517	Not Reported	
Absolute Bioavailability (%)	~70	Not Applicable	[2]

Data presented are approximate values and may vary depending on the study population and conditions.

Table 2: Excretion of **Dasabuvir** and Metabolites

Route of Excretion	Percentage of Administered Dose	Form	Reference
Feces	94.4%	Parent Drug & Metabolites	[2]
26.2%	Unchanged Dasabuvir	[2]	
Urine	2%	Parent Drug & Metabolites	[2]
0.03%	Unchanged Dasabuvir	[2]	

Table 3: Effect of Hepatic Impairment on **Dasabuvir** and M1 AUC

Hepatic Function	Change in Dasabuvir AUC	Change in M1 AUC	Reference
Mild (Child-Pugh A)	No significant change	No significant change	[3]
Moderate (Child-Pugh B)	↓ 16%	↓ 57%	[3]
Severe (Child-Pugh C)	↑ 325%	↑ 77%	[3]

Experimental Protocols

The characterization of **Dasabuvir**'s pharmacokinetics and metabolism relies on robust analytical and in vitro methodologies.

Quantification of Dasabuvir in Plasma by UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically employed for the quantitative determination of **Dasabuvir** and its metabolites in human plasma.

- **Sample Preparation:** Plasma samples are prepared by either protein precipitation with acetonitrile or by solid-phase extraction.
- **Chromatographic Separation:** Separation is achieved on a C18 reversed-phase column (e.g., Waters BEH™ C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
- **Mass Spectrometric Detection:** Detection is performed using a triple quadrupole mass spectrometer in the positive or negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for **Dasabuvir** and its internal standard.

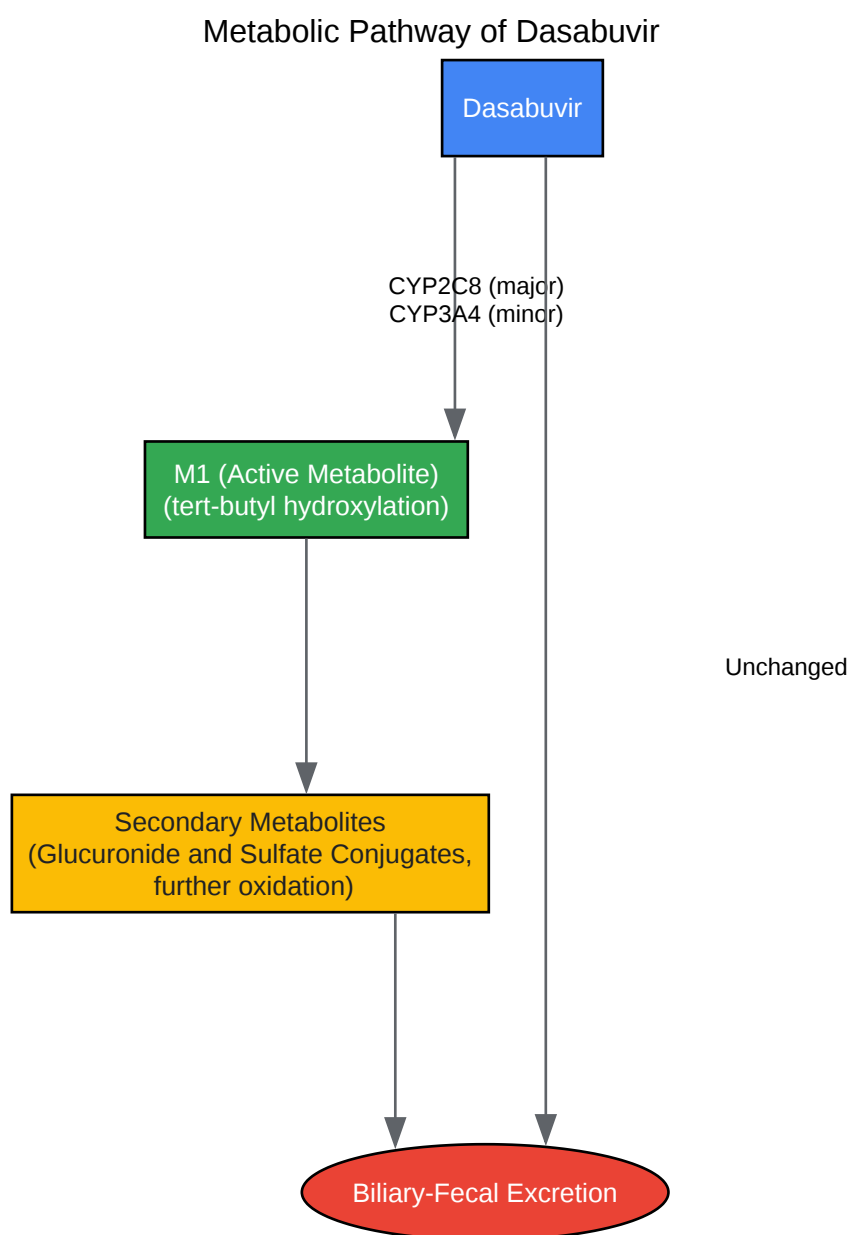
In Vitro Metabolism Studies

- **Enzyme Phenotyping:** To identify the cytochrome P450 enzymes responsible for **Dasabuvir** metabolism, in vitro studies are conducted using human liver microsomes and a panel of

recombinant human CYP enzymes. **Dasabuvir** is incubated with these enzyme sources, and the formation of metabolites is monitored over time. Specific chemical inhibitors of CYP enzymes are also used to confirm the contribution of individual enzymes.

Visualizations

Metabolic Pathway of Dasabuvir

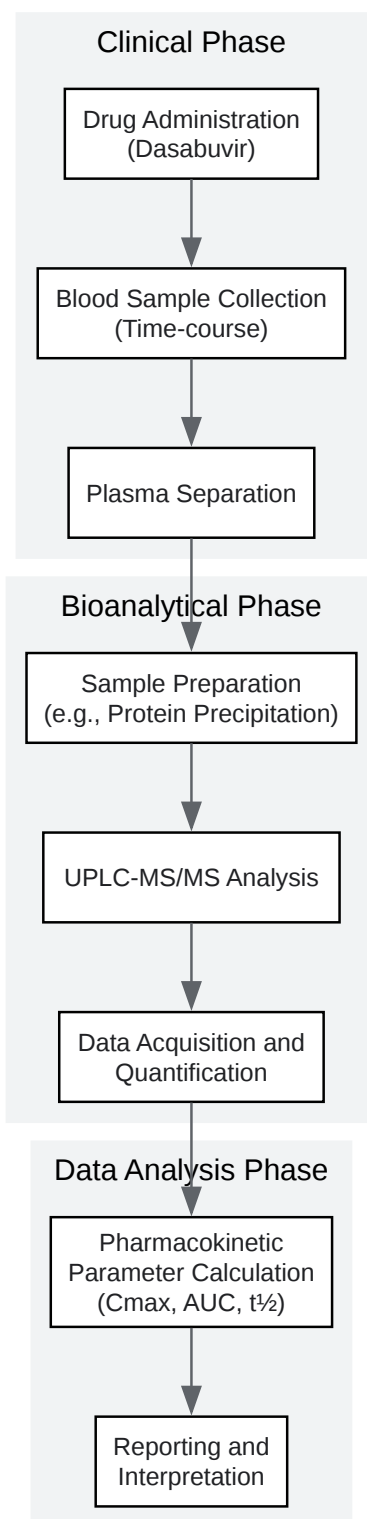


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Caption: Metabolic pathway of **Dasabuvir**.

Experimental Workflow for a Dasabuvir Pharmacokinetic Study

Workflow of a Dasabuvir PK Study



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Caption: Experimental workflow for a **Dasabuvir** pharmacokinetic study.

Drug-Drug Interactions

Given that **Dasabuvir** is a substrate of CYP2C8 and to a lesser extent CYP3A4, there is a potential for drug-drug interactions (DDIs) with inhibitors or inducers of these enzymes.

- CYP2C8 Inhibitors: Strong inhibitors of CYP2C8, such as gemfibrozil, can significantly increase **Dasabuvir** plasma concentrations and are therefore contraindicated.
- CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 have a less pronounced effect on **Dasabuvir** exposure.
- CYP3A4/CYP2C8 Inducers: Strong inducers of CYP3A4 and/or CYP2C8 can decrease **Dasabuvir** plasma concentrations, potentially reducing its efficacy.

Dasabuvir itself is an inhibitor of the transporter proteins P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which should be considered when co-administering drugs that are substrates of these transporters.

Conclusion

Dasabuvir possesses a predictable pharmacokinetic profile characterized by rapid absorption, high protein binding, extensive metabolism primarily via CYP2C8, and predominantly fecal excretion. The formation of an active metabolite, M1, contributes to its overall therapeutic effect. A comprehensive understanding of these properties, along with its potential for drug-drug interactions, is essential for optimizing its clinical use and for guiding the development of new antiviral therapies. The methodologies outlined in this guide provide a framework for the continued investigation of **Dasabuvir** and other novel chemical entities in the field of drug development.

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